2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by the presence of a boronate ester group. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,5-dichloro-2-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronate ester can be oxidized to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium(II) acetate, triphenylphosphine, potassium carbonate, and water or ethanol as a solvent.
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol or ethanol.
Major Products
Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives or other coupled products.
Oxidation: 4,5-Dichloro-2-nitrophenylboronic acid.
Reduction: 2-(4,5-Dichloro-2-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Scientific Research Applications
2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.
Industry: Applied in the production of polymers, electronic materials, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.
Boronate Ester: Acts as the nucleophilic partner in the coupling reaction.
Comparison with Similar Compounds
2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronate esters such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the nitro and dichloro substituents, making it less reactive in certain conditions.
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane: Similar but with different substitution patterns, affecting its reactivity and applications.
2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine atom instead of chlorine, which can influence its reactivity in cross-coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(4,5-dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl2NO4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)9(15)6-10(7)16(17)18/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYLNLZEEJLHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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